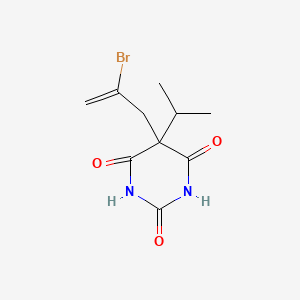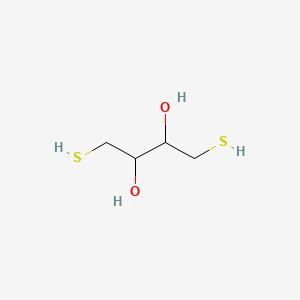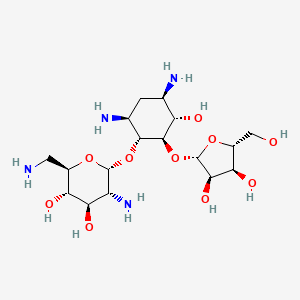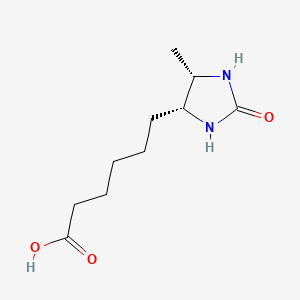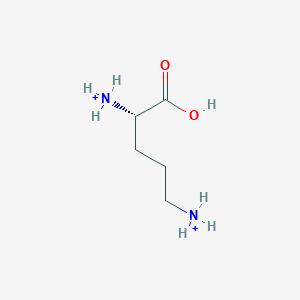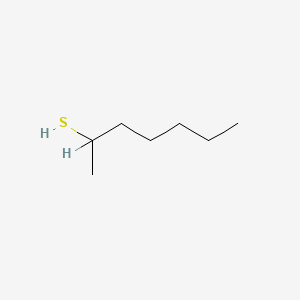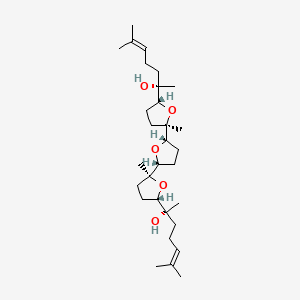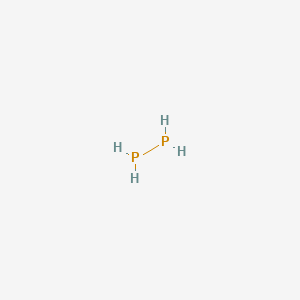
Diphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diphosphane is the simplest of the diphosphanes, consisting of two covelently linked phosphorus atoms each carrying two hydrogens.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Diphosphanes, with their diverse substituents, are significant in the field of chemical synthesis and structural studies. Szynkiewicz et al. (2018) explored the synthesis of novel unsymmetrical alkyl, aryl, and amino-substituted diphosphanes, expanding the scope of diphosphanes with the first mono- and tri-amino-substituted systems. Their work involved salt metathesis reactions and extensive characterization, including NMR spectroscopy and X-ray diffraction, offering insights into the molecular structures and properties of these compounds (Szynkiewicz, Ponikiewski, & Grubba, 2018).
Catalysis in Organic Reactions
In the realm of catalysis, diphosphanes have shown efficacy. For instance, He et al. (2011) demonstrated the use of a diphosphane–palladium catalyst in the Sonogashira cross-coupling reaction, highlighting the role of diphosphanes in facilitating important organic transformations without the need for copper and amine (He et al., 2011). Similarly, the research by Duprat de Paule et al. (2003) on SYNPHOS®, a diphosphane ligand, in ruthenium-catalyzed asymmetric hydrogenations, underlines the utility of diphosphanes in enhancing enantioselectivity and reaction efficiency in hydrogenation processes (Duprat de Paule et al., 2003).
Reactivity and Functionalization
Exploring the reactivity of diphosphanes, Szynkiewicz et al. (2022) investigated their reactions with iso(thio)cyanates, leading to the formation of phosphanyl, phosphoryl, and thiophosphoryl derivatives of amides, imines, and iminoamides. This study showcased diphosphanes as versatile building blocks for synthesizing organophosphorus compounds with a variety of functional groups, expanding their application in organic synthesis (Szynkiewicz, Chojnacki, & Grubba, 2022).
Eigenschaften
CAS-Nummer |
12208-07-0 |
|---|---|
Produktname |
Diphosphane |
Molekularformel |
H4P2 |
Molekulargewicht |
65.979 g/mol |
IUPAC-Name |
phosphanylphosphane |
InChI |
InChI=1S/H4P2/c1-2/h1-2H2 |
InChI-Schlüssel |
VURFVHCLMJOLKN-UHFFFAOYSA-N |
SMILES |
PP |
Kanonische SMILES |
PP |
Andere CAS-Nummern |
13445-50-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



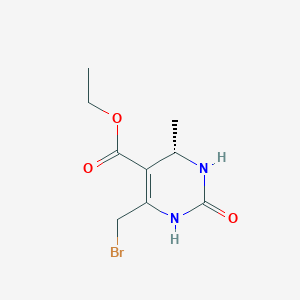
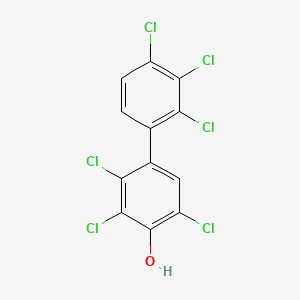
![[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-chloroethyl)-N-methylphosphonamidic acid](/img/structure/B1201351.png)
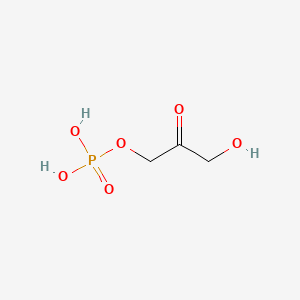
![3,4-dihydroxy-5-[6-[(3-iodophenyl)methylamino]-9-purinyl]-N-methyl-2-oxolanecarboxamide](/img/structure/B1201354.png)

